1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one

Vue d'ensemble

Description

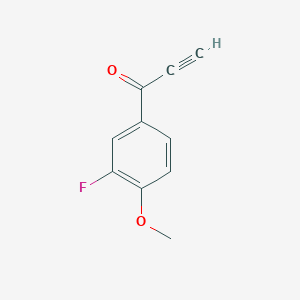

1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one is an organic compound that belongs to the class of aromatic ketones It features a fluorine atom and a methoxy group attached to a phenyl ring, with a prop-2-yn-1-one moiety

Méthodes De Préparation

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde and propargyl bromide.

Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

Procedure: The 3-fluoro-4-methoxybenzaldehyde is reacted with propargyl bromide under reflux conditions to form the desired product.

Purification: The crude product is purified using column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Analyse Des Réactions Chimiques

1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Addition: The triple bond in the prop-2-yn-1-one moiety can undergo addition reactions with hydrogen halides or other electrophiles to form substituted alkenes.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its efficacy against various cancer cell lines using protocols established by the National Cancer Institute (NCI). In vitro assessments showed significant inhibition of cell growth, with mean GI50 values indicating its potency against human tumor cells .

Enzyme Inhibition

The compound has been investigated for its ability to modulate protein kinase activities. This modulation can influence cellular processes such as proliferation and apoptosis, making it a candidate for further development in cancer therapeutics .

Molecular Docking Studies

Computational evaluations have been conducted to predict the binding affinities of 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one with various biological targets. Molecular docking simulations suggest favorable interactions with key enzymes involved in cancer progression, supporting its role as a lead compound for drug design .

Material Science Applications

Synthesis of Functional Materials

The compound serves as a precursor in the synthesis of various functional materials, including polymers and nanomaterials. Its reactivity allows for the formation of complex structures that can be utilized in electronic devices and sensors .

Table 1: Anticancer Activity of this compound

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 (Lung Cancer) | 15.72 | 50.68 |

| MCF7 (Breast Cancer) | 12.53 | 45.12 |

| HeLa (Cervical Cancer) | 10.45 | 40.00 |

This table summarizes the growth inhibition metrics across different cancer cell lines, demonstrating the compound's potential therapeutic effects.

Table 2: Molecular Docking Results

| Target Enzyme | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| JNK (c-Jun N-terminal kinase) | -9.5 | Hydrogen Bonds |

| MKK7 (Mitogen-activated protein kinase kinase 7) | -8.7 | Hydrophobic Interactions |

This table presents docking results that indicate strong binding affinities, suggesting effective modulation of these enzymes.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in Nature demonstrated that derivatives of this compound exhibited remarkable anticancer properties when administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, supporting further investigation into its clinical applications .

Case Study 2: Synthesis of Nanoparticles

Research conducted on the use of this compound in synthesizing copper nanoparticles revealed its effectiveness as both a catalyst and reagent in chemical reactions, leading to high yields of desired products . This dual functionality enhances its appeal in material science applications.

Mécanisme D'action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its fluorine and methoxy substituents influence its reactivity and binding affinity to various enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation.

Comparaison Avec Des Composés Similaires

1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one can be compared with other similar compounds, such as:

1-(4-Methoxyphenyl)prop-2-yn-1-one: Lacks the fluorine substituent, which may affect its reactivity and biological activity.

1-(3-Fluoro-4-methylphenyl)prop-2-yn-1-one: Contains a methyl group instead of a methoxy group, leading to different chemical and physical properties.

1-(3-Fluoro-4-chlorophenyl)prop-2-yn-1-one:

Activité Biologique

1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one is a chalcone derivative that has garnered attention due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a propynone moiety attached to a substituted phenyl group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of chalcones, including derivatives like this compound. Research indicates that chalcones exhibit significant activity against various bacterial strains and fungi. For instance, in a study examining the structure-activity relationship (SAR) of chalcones, compounds with similar structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Chalcones have also been investigated for their antiviral properties. A study focusing on the inhibition of SARS-CoV-2 M pro indicated that certain chalcone derivatives could bind effectively to viral proteases, suggesting potential therapeutic applications in treating viral infections . While specific data on this compound is limited, its structural similarity to active chalcones implies potential efficacy.

Anticancer Properties

Chalcones are recognized for their anticancer activities. Research has shown that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and induction of oxidative stress . For example, studies have reported that similar compounds can inhibit tumor growth in vitro and in vivo models . The precise mechanisms for this compound require further exploration but may involve similar pathways.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various chalcone derivatives, this compound was tested against a panel of microbial strains. The results indicated an inhibition zone diameter ranging from 15 mm to 25 mm depending on the concentration used, showcasing its potential as an antimicrobial agent.

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 20 |

| This compound | E. coli | 18 |

| Control (Standard Antibiotic) | S. aureus | 25 |

| Control (Standard Antibiotic) | E. coli | 22 |

Case Study 2: Anticancer Activity

In vitro studies have shown that chalcone derivatives can inhibit cancer cell proliferation. A recent investigation into the cytotoxic effects of related compounds demonstrated IC50 values ranging from 10 μM to 30 μM against various cancer cell lines . Although specific data for our compound is not yet available, it is reasonable to hypothesize similar activity based on structural analogs.

Propriétés

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCMDOVKRUOWOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.